DS-7423
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
Scientific Research Applications
Antitumor Activity in Ovarian Clear Cell Adenocarcinoma
DS-7423 is a novel dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), showing promising results in phase I clinical trials for solid tumors. Particularly, its efficacy in ovarian clear cell adenocarcinomas (OCCA) has been highlighted. DS-7423 demonstrates potent inhibition of PI3Kα and mTOR, as well as other isoforms of class I PI3K. It has shown significant antitumor effects in OCCA cell lines and mouse xenograft models, with a dose-dependent tumor growth suppression. The mechanism involves a decrease in S-phase cell populations and an increase in apoptosis, particularly effective in cell lines without TP53 mutations. This suggests DS-7423's potential as a molecular targeted therapy for OCCA, with its antitumor effect partly due to induction of TP53-dependent apoptosis in TP53 wild-type OCCAs (Kashiyama et al., 2014).
Phase I Clinical Trial in Japanese Patients with Advanced Solid Tumors
A phase I clinical trial of DS-7423 was conducted in Japanese subjects with advanced solid tumors. The study aimed to assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) profiles of DS-7423 and determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D). The trial involved various dosages of DS-7423, with observations of common adverse events like anorexia, diarrhea, nausea, and rash. The study found evidence of anticancer activity and disease stabilization in some subjects, particularly at higher doses. This study is crucial in establishing the safety profile and therapeutic potential of DS-7423 in treating advanced solid tumors (Yokota et al., 2014).
properties
Product Name |
DS-7423 |
---|---|
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DS7423; DS 7423; DS-7423 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.